molecular formula C10H13NO2 B184765 1,3-Benzodioxol-5-amine, 6-propyl- CAS No. 69797-90-6

1,3-Benzodioxol-5-amine, 6-propyl-

Cat. No. B184765
CAS RN: 69797-90-6
M. Wt: 179.22 g/mol
InChI Key: DDSCEGQNNBUNEF-UHFFFAOYSA-N
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Description

“1,3-Benzodioxol-5-amine, 6-propyl-” is an organic compound. The base compound, 1,3-Benzodioxol-5-amine, has a molecular formula of C7H7NO2 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The 6-propyl variant has a molecular formula of C10H13NO2 .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • The compound “1,3-Benzodioxol-5-amine” is used in the synthesis of various organic compounds . It’s a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
    • The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The reaction was run continuously for 6 hours, showing excellent stability and selectivity .
    • The unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .
  • Scientific Field: Medicinal Chemistry

    • A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
    • These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
    • The compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
    • A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
    • Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
  • Scientific Field: Drug Design and Synthesis

    • A compound named “8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine” has been synthesized . This compound contains a “1,3-Benzodioxol-5-amine” moiety and is likely used in the field of medicinal chemistry for drug design and synthesis .
    • The specific application, experimental procedures, and outcomes of this compound are not provided in the available resources .
  • Scientific Field: Spectroscopy

    • The compound “1,3-Benzodioxol-5-amine” has been studied using various spectroscopic techniques . These studies provide valuable information about the compound’s structure and properties .
    • The specific methods of application or experimental procedures include the use of different types of spectroscopy, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .
    • The outcomes of these studies include the identification of characteristic spectral features that can be used to identify and characterize the compound .
  • Scientific Field: Chemical Database

    • “1,3-Benzodioxol-5-amine, 6-propyl-” is listed in various chemical databases . These databases provide information about the compound’s structure, properties, and potential applications .
    • The specific methods of application or experimental procedures include the use of database search tools to retrieve information about the compound .
    • The outcomes of these studies include the identification of the compound and its potential uses in various scientific fields .
  • Scientific Field: Drug Synthesis

    • A compound named “8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine” has been synthesized . This compound contains a “1,3-Benzodioxol-5-amine, 6-propyl-” moiety and is likely used in the field of medicinal chemistry for drug design and synthesis .
    • The specific application, experimental procedures, and outcomes of this compound are not provided in the available resources .

properties

IUPAC Name

6-propyl-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h4-5H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSCEGQNNBUNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284639
Record name 1,3-benzodioxol-5-amine, 6-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-5-amine, 6-propyl-

CAS RN

69797-90-6
Record name NSC38118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-benzodioxol-5-amine, 6-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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